molecular formula C13H9ClN2O2 B1346777 10-chloro-2H,3H,4H-[1,4]dioxepino[2,3-g]quinoline-9-carbonitrile CAS No. 1017037-61-4

10-chloro-2H,3H,4H-[1,4]dioxepino[2,3-g]quinoline-9-carbonitrile

Cat. No. B1346777
M. Wt: 260.67 g/mol
InChI Key: WCDCYTKFFZLNKZ-UHFFFAOYSA-N
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Description

10-Chloro-2H,3H,4H-[1,4]dioxepino[2,3-g]quinoline-9-carbonitrile (CQC) is a chemical compound that has been studied extensively in recent years due to its potential applications in a variety of scientific disciplines. CQC has been found to have a wide range of properties, including antimicrobial, anti-inflammatory, and anticancer activities. In addition, CQC has demonstrated potential as an antioxidant and has been studied for its potential to act as a photosensitizer in photodynamic therapy.

Scientific Research Applications

Quinoline Derivatives in Scientific Research

Quinoline and its derivatives have been extensively studied for their potential applications across various fields of scientific research. These compounds, characterized by their heterocyclic structure containing a benzene ring fused with a pyridine ring, exhibit a broad spectrum of biological and chemical properties. The versatility of quinoline derivatives stems from their structural diversity, allowing for modifications that can tailor these compounds for specific scientific applications.

Anticorrosive Properties

Quinoline derivatives are recognized for their anticorrosive capabilities. Studies have highlighted their effectiveness as corrosion inhibitors, particularly in protecting metallic surfaces from degradation. The presence of electron-rich centers in quinoline derivatives enables them to form stable chelating complexes with metal surfaces, thus preventing corrosion. This property is crucial for extending the lifespan of metal-based structures and components in industrial applications (C. Verma, M. Quraishi, E. Ebenso, 2020).

Catalytic Applications

The structural and electronic properties of quinoline derivatives make them effective catalysts in various chemical reactions. For instance, these compounds have been explored for their role in carbon dioxide (CO2) conversion processes. The ability to catalyze the conversion of CO2 into valuable chemicals presents an opportunity to address the challenges of CO2 emissions and greenhouse gas accumulation. Research in this area focuses on developing efficient and sustainable catalytic systems that can facilitate the transformation of CO2 into useful products, thereby contributing to carbon recycling and utilization strategies (Ruina Zhang et al., 2023).

Biological Activities

The biological activities of quinoline derivatives encompass a wide range of therapeutic potentials, including antimicrobial, antifungal, and anticancer properties. These compounds have been investigated for their ability to interact with biological targets, offering a foundation for the development of new drugs and treatments. The structural adaptability of quinoline derivatives allows for the optimization of their biological activities, enhancing their effectiveness as potential therapeutic agents. Studies in this area aim to elucidate the mechanisms of action of these compounds and to identify promising candidates for further drug development (L. Nainwal et al., 2019).

properties

IUPAC Name

10-chloro-3,4-dihydro-2H-[1,4]dioxepino[2,3-g]quinoline-9-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O2/c14-13-8(6-15)7-16-10-5-12-11(4-9(10)13)17-2-1-3-18-12/h4-5,7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCDCYTKFFZLNKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C3C(=C2)C(=C(C=N3)C#N)Cl)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10-chloro-2H,3H,4H-[1,4]dioxepino[2,3-g]quinoline-9-carbonitrile

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